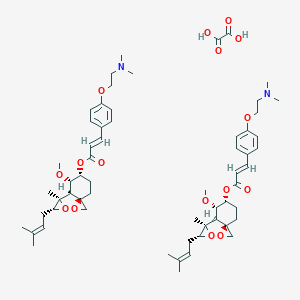

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The compound [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate; oxalic acid represents a complex organic molecule characterized by its unique stereochemistry and functional groups. The structure features a spirocyclic framework, which is significant in medicinal chemistry due to its potential biological activity. The presence of methoxy, oxirane, and dimethylamino groups suggests that this compound may interact with various biological targets, potentially leading to therapeutic applications.

- Beloranib acts as a METAP2 inhibitor []. METAP2 is an enzyme involved in protein processing and plays a role in regulating appetite and metabolism [].

- By inhibiting METAP2, Beloranib was believed to influence hormonal signals that control hunger and satiety, potentially leading to weight reduction [].

Mechanism of action

Beloranib hemioxalate is a small molecule inhibitor of Methionine aminopeptidase 2 (MetAP2) []. MetAP2 is an enzyme involved in the removal of the initiating methionine residue from newly synthesized proteins. Inhibition of MetAP2 disrupts protein synthesis and can lead to cell death [].

Potential therapeutic applications

Beloranib hemioxalate has been investigated for its potential therapeutic applications in various areas, including:

- Obesity: Studies have shown that beloranib hemioxalate can induce weight loss in animal models. However, the exact mechanism of action in this context is not fully understood. A phase 2a clinical trial investigating its safety and efficacy for weight loss in humans is ongoing [].

- Cancer: Beloranib hemioxalate has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines in vitro []. However, further research is needed to determine its potential as a cancer treatment in humans.

- Other potential applications: Beloranib hemioxalate is also being investigated for its potential use in other conditions, such as neurodegenerative diseases and bone disorders [, ]. However, these applications are still in the early stages of research.

- Nucleophilic Substitution: The oxirane group can undergo ring-opening reactions in the presence of nucleophiles.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters.

- Hydrolysis: In aqueous conditions, the ester bonds may be hydrolyzed back to their corresponding acids and alcohols.

- Oxidation-Reduction: The methoxy and dimethylamino groups may participate in redox reactions depending on the reaction conditions.

The specific reactions will depend on the conditions such as pH, temperature, and the presence of catalysts or enzymes.

The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures have been studied for various pharmacological effects, including:

- Anticancer Activity: Many spirocyclic compounds exhibit cytotoxic properties against cancer cell lines.

- Antimicrobial Properties: The presence of specific functional groups can enhance the compound's ability to inhibit microbial growth.

- Neuropharmacological Effects: Given the dimethylamino group, there is potential for activity on neurotransmitter systems.

Studies using computational methods like PASS (Prediction of Activity Spectra for Substances) can predict the biological activity spectrum based on structural characteristics, aiding in identifying therapeutic potentials .

Synthesis of this compound could involve several steps:

- Formation of the Spirocyclic Core: This might be achieved through cyclization reactions involving suitable precursors.

- Introduction of Functional Groups: Methoxy and oxirane groups can be introduced via nucleophilic substitution or electrophilic addition reactions.

- Final Coupling Reaction: The dimethylaminoethoxyphenylpropene moiety could be synthesized separately and then coupled to the spirocyclic core through esterification or another coupling method.

Each step would require careful optimization to ensure high yields and purity of the final product.

The potential applications of this compound include:

- Pharmaceutical Development: Due to its predicted biological activities, it could serve as a lead compound in drug discovery.

- Research Tools: Its unique structure may be useful in studying specific biochemical pathways or interactions.

- Agricultural Chemicals: If antimicrobial properties are confirmed, it could be explored as a pesticide or fungicide.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

- Binding Affinity Studies: Determining how well the compound binds to various biological targets using techniques like surface plasmon resonance or isothermal titration calorimetry.

- Mechanism of Action Investigations: Understanding how the compound exerts its effects at a molecular level through biochemical assays.

- Toxicity Assessments: Evaluating potential side effects using in vitro and in vivo models to ensure safety for therapeutic use.

This compound shares similarities with other spirocyclic compounds that have been studied for their biological activities. Here are some comparable compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Spiro[4.5]decane | Spirocyclic structure | Anticancer |

| 1-Azabicyclo[2.2.2]octane | Bicyclic framework | Antimicrobial |

| 5-Methoxyindole | Indole structure with methoxy | Neuroactive |

Uniqueness

What sets this compound apart is its specific combination of a spirocyclic structure with both methoxy and oxirane functionalities along with a dimethylamino group, which may confer unique pharmacological properties not found in simpler analogs.